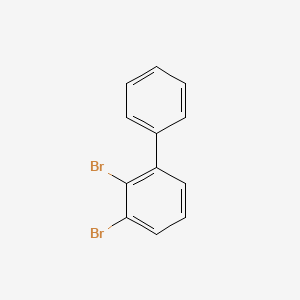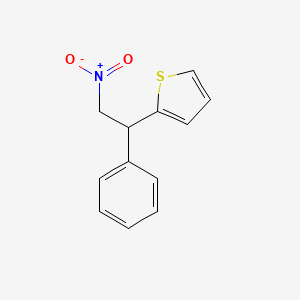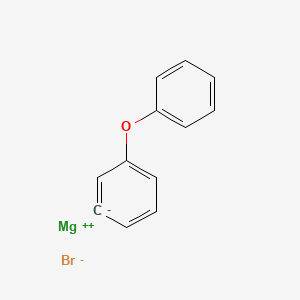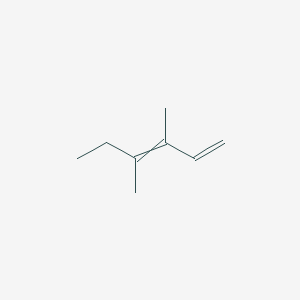![molecular formula C22H30N2O2 B14310238 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea CAS No. 112674-19-8](/img/structure/B14310238.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis. The compound’s structure features a urea linkage between a phenyl group and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with phenylurea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea.
化学反应分析
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related oxidation products.
Reduction: Amines and related reduction products.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.
作用机制
The antioxidant activity of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
相似化合物的比较
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea stands out due to its unique urea linkage, which imparts distinct chemical and physical properties compared to other antioxidants. This linkage enhances its stability and effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
112674-19-8 |
|---|---|
分子式 |
C22H30N2O2 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)14-23-20(26)24-16-10-8-7-9-11-16/h7-13,25H,14H2,1-6H3,(H2,23,24,26) |
InChI 键 |
DAYIRFYEKKNQIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)




![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)


![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)

